molecular formula C20H44ClNO2 B12668075 Butyldodecylbis(2-hydroxyethyl)ammonium chloride CAS No. 93917-87-4

Butyldodecylbis(2-hydroxyethyl)ammonium chloride

Cat. No.: B12668075
CAS No.: 93917-87-4
M. Wt: 366.0 g/mol
InChI Key: WADNZJUGYHWZKN-UHFFFAOYSA-M
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Description

EINECS 299-867-8, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature range of 0-5°C. The product is then purified by recrystallization from methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature and pH levels, and the use of advanced filtration and drying techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including:

    Addition Polymerization: The free radicals add to monomers like styrene, methyl methacrylate, and acrylonitrile, leading to the formation of polymers.

    Copolymerization: It can also initiate copolymerization reactions between different monomers to produce copolymers with desired properties.

Common Reagents and Conditions

    Reagents: Monomers such as styrene, methyl methacrylate, acrylonitrile.

    Conditions: The decomposition of 2,2’-azobis(2-methylpropionitrile) typically occurs at temperatures ranging from 60-80°C in the presence of the monomers.

Major Products

The major products formed from these reactions are polymers and copolymers, which are used in various applications such as plastics, adhesives, and coatings.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has numerous applications in scientific research, including:

    Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers and copolymers.

    Material Science: The compound is used in the development of new materials with specific properties, such as high strength and thermal stability.

    Biomedical Research: It is employed in the preparation of polymeric materials for drug delivery systems and tissue engineering.

    Industrial Applications: The compound is used in the production of plastics, adhesives, and coatings, contributing to the development of high-performance materials.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals initiate the polymerization process by reacting with monomers, leading to the formation of polymer chains. The molecular targets are the double bonds in the monomers, and the pathways involved include radical addition and chain propagation.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Peroxide: Another radical initiator used in polymerization reactions.

    Potassium Persulfate: Commonly used in emulsion polymerization.

    Azobisisobutyronitrile: Similar in structure and function to 2,2’-azobis(2-methylpropionitrile).

Uniqueness

2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency in initiating polymerization reactions at relatively low temperatures. It also offers better control over the polymerization process, resulting in polymers with more uniform properties.

Properties

CAS No.

93917-87-4

Molecular Formula

C20H44ClNO2

Molecular Weight

366.0 g/mol

IUPAC Name

butyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride

InChI

InChI=1S/C20H44NO2.ClH/c1-3-5-7-8-9-10-11-12-13-14-16-21(17-19-22,18-20-23)15-6-4-2;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1

InChI Key

WADNZJUGYHWZKN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](CCCC)(CCO)CCO.[Cl-]

Origin of Product

United States

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